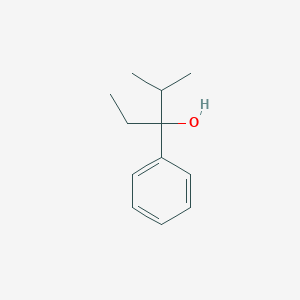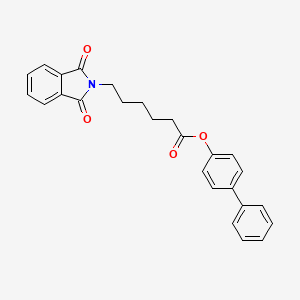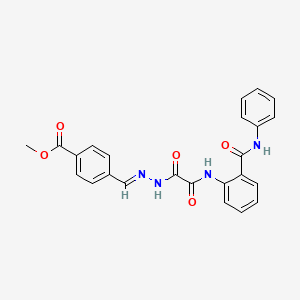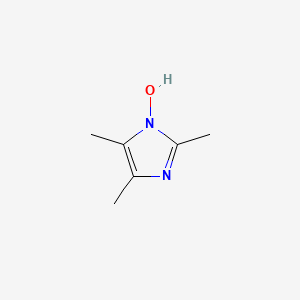![molecular formula C26H43BrN2O2 B12006806 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a long octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with octadecanamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 5-bromo-2-methoxybenzaldehyde in ethanol.
- Add octadecanamide to the solution.
- Introduce a catalyst, such as p-toluenesulfonic acid.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of N-[(E)-(5-bromo-2-methoxyphenyl)methylamino]octadecanamide.
Substitution: Formation of compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide
Uniqueness
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility in certain solvents and influence its biological activity compared to similar compounds with shorter or different chains.
Properties
Molecular Formula |
C26H43BrN2O2 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H43BrN2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)29-28-22-23-21-24(27)19-20-25(23)31-2/h19-22H,3-18H2,1-2H3,(H,29,30)/b28-22+ |
InChI Key |
KQHWDGPYKVZXLL-XAYXJRQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006751.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)

